N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
CAS No.: 922077-07-4
Cat. No.: VC6694574
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922077-07-4 |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.54 |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3 |
| Standard InChI Key | FHROBVJPVVUENO-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C |
Introduction
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their antibacterial properties and have been extensively studied in medicinal chemistry for their therapeutic potential. This specific compound combines a benzoxazepine core with a sulfonamide moiety, which contributes to its unique chemical and biological properties.
Synthesis
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to optimize yield and purity. Common steps may include:
-
Condensation reactions: To form the benzoxazepine core.
-
Sulfonamide formation: Involving the reaction of a sulfonamide group with the benzoxazepine core.
-
Alkylation reactions: To introduce methyl groups into the benzene ring.
Potential Applications
Given its sulfonamide classification, this compound may have potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. The presence of a benzoxazepine core could also suggest potential neurological or psychiatric applications, although specific studies on this compound are not readily available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume